molecular formula C8H11NO2S B13077559 2-(4-Methyl-1,3-thiazol-2-yl)butanoic acid

2-(4-Methyl-1,3-thiazol-2-yl)butanoic acid

Cat. No.: B13077559
M. Wt: 185.25 g/mol
InChI Key: LKDXPWCBXITIAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methyl-1,3-thiazol-2-yl)butanoic acid is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of the thiazole ring imparts unique chemical and biological properties to the compound. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)butanoic acid typically involves the formation of the thiazole ring followed by the introduction of the butanoic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of α-haloketones with thiourea can yield thiazole derivatives .

Industrial Production Methods

Industrial production of thiazole derivatives, including this compound, often involves optimized synthetic routes that ensure high yield and purity. These methods may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1,3-thiazol-2-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-(4-Methyl-1,3-thiazol-2-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1,3-thiazol-2-yl)butanoic acid involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to specific sites on enzymes, inhibiting their activity or altering their function. This interaction can disrupt biochemical pathways, leading to the compound’s antimicrobial, antifungal, or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylthiazol-5-yl)ethyl butyrate
  • 3-Methylbutanoic acid
  • 2,4-Disubstituted thiazoles

Uniqueness

2-(4-Methyl-1,3-thiazol-2-yl)butanoic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to other thiazole derivatives, this compound may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

2-(4-methyl-1,3-thiazol-2-yl)butanoic acid

InChI

InChI=1S/C8H11NO2S/c1-3-6(8(10)11)7-9-5(2)4-12-7/h4,6H,3H2,1-2H3,(H,10,11)

InChI Key

LKDXPWCBXITIAG-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC(=CS1)C)C(=O)O

Origin of Product

United States

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